molecular formula C12H20N2O3 B2495509 Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 2230804-33-6

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2495509
CAS No.: 2230804-33-6
M. Wt: 240.303
InChI Key: LLGNDXPKIQCWIN-UHFFFAOYSA-N
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Description

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain a pyrrolidine ring and are studied for their pharmacological activities.

    Piperidine derivatives: Compounds such as 4-(4-methylpiperidin-1-yl)aniline share structural similarities and are used in various therapeutic applications.

Uniqueness

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C12H18N2O3C_{12}H_{18}N_2O_3. The compound features a pyrrolidine ring and a piperidine moiety, which are significant for its biological interactions.

Research indicates that this compound may act as an antagonist for certain receptors, particularly Toll-like receptors (TLRs), which play a crucial role in the immune response. Specifically, it has been investigated for its potential to modulate TLR7 and TLR8 pathways, which are implicated in various autoimmune diseases and inflammatory responses .

Table 1: Summary of Biological Activities

Activity Description
TLR AntagonismInhibits TLR7 and TLR8 signaling pathways, potentially reducing inflammation.
Calcium Channel ModulationMay affect calcium channel activity, influencing cellular excitability .
Antiproliferative EffectsInduces cell cycle arrest in specific cancer cell lines .

Study 1: TLR7/8 Antagonism

In a study focused on autoimmune models, this compound demonstrated significant inhibition of TLR-mediated cytokine production. This suggests a potential role in treating conditions like systemic lupus erythematosus and colitis ulcerative .

Study 2: Cancer Cell Lines

Another investigation assessed the compound's effects on various cancer cell lines. The results indicated that it could induce G0/G1 phase arrest, leading to reduced proliferation in c-Myc over-expressing cells. This was attributed to its ability to inhibit c-Myc-Max dimerization, a critical interaction for tumor growth .

Pharmacological Implications

The pharmacological profile of this compound suggests its potential utility in several therapeutic areas:

  • Autoimmune Diseases : By modulating immune responses through TLR antagonism, it could serve as a novel treatment for autoimmune disorders.
  • Cancer Therapy : Its antiproliferative properties highlight its potential as an adjunct therapy in cancer treatment protocols.

Properties

IUPAC Name

methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-13-5-3-10(4-6-13)14-8-9(7-11(14)15)12(16)17-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGNDXPKIQCWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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